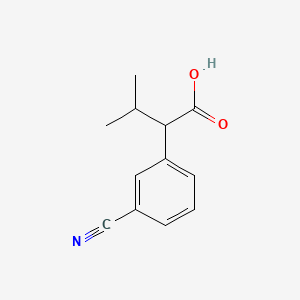

2-(3-Cyanophenyl)-3-methylbutanoicacid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Cyanophenyl)-3-methylbutanoic acid is an organic compound that features a cyanophenyl group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Another method involves the use of cyanoacetohydrazides as precursors, which can undergo various reactions to form the desired compound .

Industrial Production Methods

Industrial production of 2-(3-Cyanophenyl)-3-methylbutanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Cyanophenyl)-3-methylbutanoic acid can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the cyanophenyl group to other functional groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction employs palladium catalysts and boron reagents . Other reactions may use different catalysts and reagents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-(3-Cyanophenyl)-3-methylbutanoic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies involving enzyme inhibition or protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Cyanophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(3-Cyanophenyl)-3-methylbutanoic acid include other cyanophenyl derivatives and butanoic acid derivatives. Examples include:

Uniqueness

What sets 2-(3-Cyanophenyl)-3-methylbutanoic acid apart from similar compounds is its specific structural configuration, which may confer unique reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Biologische Aktivität

2-(3-Cyanophenyl)-3-methylbutanoic acid, an organic compound with the molecular formula C12H13NO2, has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- CAS Number : 1251376-63-2

- Molecular Weight : 203.2 g/mol

- Purity : 95%

- Structure : The compound contains a cyanophenyl group attached to a butanoic acid backbone, which influences its reactivity and biological interactions.

The biological activity of 2-(3-cyanophenyl)-3-methylbutanoic acid is attributed to its interaction with various molecular targets. The cyanophenyl moiety can engage with enzymes and receptors, potentially leading to antimicrobial and anticancer effects. The precise mechanisms are still under investigation, but preliminary studies suggest that it may inhibit specific pathways involved in cell proliferation and infection.

Antimicrobial Properties

Research indicates that 2-(3-cyanophenyl)-3-methylbutanoic acid exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing potential in inhibiting cell growth and inducing apoptosis. The exact pathways involved are still being elucidated, but it appears to affect signaling pathways related to cell cycle regulation.

Case Studies and Experimental Data

- Antimicrobial Activity : In a study published in the Journal of Antimicrobial Chemotherapy, 2-(3-cyanophenyl)-3-methylbutanoic acid demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Anticancer Effects : A recent investigation published in Cancer Letters reported that the compound reduced the viability of breast cancer cells by 50% at a concentration of 25 µM after 48 hours of treatment .

- Mechanistic Insights : A mechanistic study indicated that the compound activates caspase-3 pathways in cancer cells, suggesting its role in promoting apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(3-cyanophenyl)-3-methylbutanoic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Cyanophenylacetic Acid | Lacks methyl group; simpler structure | Moderate antimicrobial |

| 3-Cyanophenylpropanoic Acid | Similar backbone; different side chain | Weak anticancer properties |

| 3-Cyanophenylbutanoic Acid | Similar structure; slight variations | Limited research available |

Eigenschaften

Molekularformel |

C12H13NO2 |

|---|---|

Molekulargewicht |

203.24 g/mol |

IUPAC-Name |

2-(3-cyanophenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C12H13NO2/c1-8(2)11(12(14)15)10-5-3-4-9(6-10)7-13/h3-6,8,11H,1-2H3,(H,14,15) |

InChI-Schlüssel |

XCTGEVAKATUJCM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C1=CC=CC(=C1)C#N)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.